molecular formula C9H18O2 B091415 イソアミル酪酸 CAS No. 106-27-4

イソアミル酪酸

カタログ番号 B091415
CAS番号: 106-27-4
分子量: 158.24 g/mol
InChIキー: PQLMXFQTAMDXIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Isoamyl butyrate is a compound known for its fruity banana flavor, which is in high demand in the commercial market for its application in food, cosmetic, and pharmaceutical industries. It is an ester formed from isoamyl alcohol and butyric acid and is synthesized using various methods, including enzymatic reactions and chemical catalysis.

Synthesis Analysis

Several studies have focused on optimizing the synthesis of isoamyl butyrate. The enzymatic synthesis under microwave irradiation has shown a high conversion rate of 95% in 120 minutes, with the reaction parameters optimized for temperature, mole ratio, lipase loading, and microwave power . Ultrasound-assisted lipase-catalyzed synthesis has also been effective, achieving a 96% conversion in 3 hours, with the optimization of parameters such as ultrasound frequency, power, temperature, and mole ratio . Another approach used immobilized Rhizomucor miehei lipase in non-aqueous media, achieving yields above 90% . Additionally, immobilized lipase on poly-methacrylate particles in a heptane medium was used, reaching a maximum ester conversion percentage of 96.1% under optimal conditions . Kinetic modeling and thermodynamic parameters have been evaluated to optimize the synthesis process, with a maximum conversion of 96% in 10 hours . Chemical catalysis using rare-earth solid superacid SO42-/TiO2/La3+ has also been reported to achieve a yield of about 99.0% .

Molecular Structure Analysis

The molecular structure of isoamyl butyrate has been confirmed through various analytical techniques. Proton nuclear magnetic resonance (1H NMR) spectroscopy has been used to confirm the product's structure in studies involving enzymatic synthesis .

Chemical Reactions Analysis

Isoamyl butyrate is synthesized through esterification, which involves the reaction of isoamyl alcohol with butyric acid. This reaction can be catalyzed by enzymes such as lipases or by chemical catalysts like solid superacids. The equilibrium of the reaction can be shifted towards esterification by removing the accumulated water, for instance, using a molecular sieve . The reaction parameters, such as substrate and enzyme concentrations, substrate molar ratio, temperature, and incubation time, have been investigated to optimize the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoamyl butyrate are influenced by the synthesis conditions. The enzymatic synthesis optimization from fusel oil has shown that reaction variables such as temperature, acid concentration, molar ratio, and enzyme concentration are crucial for achieving high conversion rates and understanding the system for potential scale-up . The catalytic synthesis using composite solid acid and nanosolid superacid SO42-/TiO2 has been studied, with the latter achieving a yield of 98.2% and the possibility of repetitive use of the catalyst . A review of various catalysts for the synthesis of isoamyl butyrate, including sulfuric acid and solid superacids, provides insights into the catalysts' role in the synthesis process .

科学的研究の応用

天然フレーバーの製造

イソアミル酪酸は、天然と表示できるフレーバーである短鎖エステルの酵素合成に使用されます . 共有結合で固定化されたリゾプスオリザエ リパーゼ(EO-proROL)は、イソアミル酪酸と酢酸の合成に使用されます . このプロセスは、これらのフレーバーの価値を高めます .

食品・飲料業界

イソアミル酪酸を含むフレーバーエステルの心地よい感覚的属性(フローラル、スパイシー、フルーティー)は、食品・飲料業界で人気となっています . これらは、さまざまな果物や植物に一般的に見られます .

化粧品業界

イソアミル酪酸の香りは、化粧品業界でも使用されています . その自然同一体は、品質を一定にするために、しばしば研究所で製造されます .

製薬業界

他のフレーバーエステルと同様に、イソアミル酪酸は製薬業界で使用されています . ただし、この分野における具体的な用途は、ソースでは詳しく説明されていません。

有機合成

イソアミル酪酸は、有機合成で無置換モノエステルとして使用されます . これは、カルボン酸誘導体グループの一部です <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.5

Safety and Hazards

Isoamyl Butyrate is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .

将来の方向性

The enzymatic synthesis of short-chain esters like Isoamyl Butyrate might enable their labeling as natural, increasing their value . The use of immobilized Rhizopus oryzae lipase for the synthesis of Isoamyl Butyrate and acetate has shown promising results, suggesting a successful biocatalyst and product conditions ready to be used for isoamyl ester industrial production .

作用機序

Isoamyl butyrate, also known as isopentyl butyrate, is a naturally occurring compound with a strong, characteristic fruity odor . It is widely used in the food and beverage industry for its flavoring properties .

Target of Action

Isoamyl butyrate primarily targets the olfactory receptors in the nose, where it produces a strong, fruity scent. This makes it a valuable ingredient in the food and beverage industry, as well as in the production of perfumes and fragrances .

Mode of Action

When inhaled, isoamyl butyrate interacts with the olfactory receptors in the nasal cavity. These receptors detect the compound and send signals to the brain, which interprets these signals as the characteristic fruity smell of isoamyl butyrate .

Biochemical Pathways

Isoamyl butyrate is typically produced through the esterification of isoamyl alcohol with butyric acid . This process involves the reaction of the carboxyl group (-COOH) of the acid with the hydroxyl group (-OH) of the alcohol, resulting in the formation of an ester .

Pharmacokinetics

The pharmacokinetics of isoamyl butyrate, like other volatile compounds, is largely determined by its physical and chemical properties. It has a low solubility in water , which means it is primarily absorbed through inhalation rather than ingestion. Once inhaled, it is rapidly absorbed into the bloodstream through the lungs .

Action Environment

The action of isoamyl butyrate can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity . Furthermore, its stability and efficacy can be influenced by its storage conditions. It should be stored in a cool, dry place to prevent degradation .

特性

IUPAC Name

3-methylbutyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-9(10)11-7-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLMXFQTAMDXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042059
Record name Isopentyl butyrate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless liquid with a fruity odour
Record name Butanoic acid, 3-methylbutyl ester
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Record name Isoamyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040221
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

179.00 °C. @ 760.00 mm Hg
Record name Isoamyl butyrate
Source Human Metabolome Database (HMDB)
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Solubility

118 mg/L @ 25 °C (exp), Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 4ml 70% ethanol (in ethanol)
Record name Isoamyl butyrate
Source Human Metabolome Database (HMDB)
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Record name Isoamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.861 - 0.866
Record name Isoamyl butyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

106-27-4
Record name Isoamyl butyrate
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Record name Isoamyl butyrate
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Record name Isoamyl butyrate
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Record name Butanoic acid, 3-methylbutyl ester
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Record name Isopentyl butyrate
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Record name 3-methylbutyl butyrate
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Record name ISOAMYL BUTYRATE
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Record name Isoamyl butyrate
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Melting Point

-73.2 °C
Record name Isoamyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of isoamyl butyrate?

A1: Isoamyl butyrate, also known as 3-methylbutyl butanoate, has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol.

Q2: Is there spectroscopic data available for isoamyl butyrate?

A2: Yes, researchers have studied the densities, viscosities, refractive indices, and surface tensions of isoamyl butyrate across a range of temperatures. [] These properties are important for understanding its physical behavior and potential applications.

Q3: What are the common methods for synthesizing isoamyl butyrate?

A3: Isoamyl butyrate is typically synthesized via the esterification of butyric acid and isoamyl alcohol. Researchers have investigated various catalysts for this reaction, aiming for high yields and environmentally friendly processes. []

Q4: What types of catalysts have been explored for isoamyl butyrate synthesis?

A4: A wide range of catalysts have been studied, including:

  • Acids: Sulfuric acid [, ], p-toluenesulfonic acid [, , ], sulfamic acid [], and gallium sulfate [, ].
  • Solid Superacids: SO42−/TiO2 [], SO42−/SnO2-diatomite [, ], SO42−/TiO2/La3+ [], SO42−/WO3-TiO2 [], and Fe2O3/S2O82− [].
  • Metal Salts: Copper benzenesulfonate [], ferric sulfate [], potassium bisulfate [], ceric sulfate [], and copper p-toluenesulfonate [].
  • Other Catalysts: Chitosan sulfate [], supported sodium bisulfate [], nanosized ZnO [], macroporous resin [], cation exchange resin complexed with ferric chloride [], and acid functionalized dicationic ionic liquid. []

Q5: What factors influence the efficiency of isoamyl butyrate synthesis?

A5: Key factors affecting the esterification efficiency include:

  • Reaction Temperature: Optimal temperatures are typically in the range of 110-160°C. [, ]
  • Molar Ratio of Reactants: The ratio of isoamyl alcohol to butyric acid influences yield. [, , , , , , ]
  • Catalyst Loading: The amount of catalyst used impacts the reaction rate. [, , , , , , , , , , , ]
  • Reaction Time: Sufficient time is needed to reach equilibrium and achieve high conversion. [, , , , , , , , , ]
  • Water Removal: Since esterification is an equilibrium reaction, removing water from the reaction mixture can drive the reaction towards product formation. [, , , , , , ]

Q6: What are the primary applications of isoamyl butyrate?

A6: Isoamyl butyrate is primarily used as a flavoring agent in the food and beverage industries due to its characteristic pear-like aroma. [] It also finds applications in cosmetics and perfumes.

Q7: How is the authenticity of pomegranate juice assessed?

A7: Researchers have identified specific volatile compounds, including isoamyl butyrate, as markers for pomegranate juice adulteration. The presence and levels of these compounds can be analyzed to detect the addition of other fruit juices, such as grape or peach juice. [, ]

Q8: How does the ripening process affect the aroma profile of bananas?

A8: Studies on banana drying have revealed that the aroma profile changes significantly as the fruit ripens and dehydrates. Initially, esters like isoamyl butyrate are dominant, but as drying progresses, furfural and other aldehydes, ketones, and furans become more prominent. []

Q9: How is isoamyl butyrate analyzed in research settings?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for analyzing isoamyl butyrate in various matrices, including fruits, beverages, and reaction mixtures. [, , , ] Researchers often use headspace solid-phase microextraction (HS-SPME) as a sample preparation technique for GC-MS analysis. []

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